molecular formula C16H23BrN2O3 B13515805 tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate

tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate

Cat. No.: B13515805
M. Wt: 371.27 g/mol
InChI Key: PMNYHCJQBBHOKK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a brominated hydroxyphenyl moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Bromination: The hydroxyphenyl moiety is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Esterification: The tert-butyl ester group is introduced by reacting the brominated hydroxyphenyl piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), and bases (triethylamine).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Carbonyl-containing piperazine derivatives.

    Reduction: Hydroxy-containing piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The brominated hydroxyphenyl moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the hydroxy group.

    Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate: Similar structure but has a bromomethyl group instead of a brominated hydroxyphenyl moiety.

    1-Boc-piperazine: A common intermediate in the synthesis of piperazine derivatives.

Uniqueness

Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of both a brominated hydroxyphenyl moiety and a tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)11-12-4-5-13(17)10-14(12)20/h4-5,10,20H,6-9,11H2,1-3H3

InChI Key

PMNYHCJQBBHOKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)O

Origin of Product

United States

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